molecular formula C21H23N3O2 B2459494 N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 941951-68-4

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2459494
CAS RN: 941951-68-4
M. Wt: 349.434
InChI Key: JKUNDTWPEWYMRD-UHFFFAOYSA-N
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Description

The compound “N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a dihydroisoquinoline ring, which is a type of heterocyclic compound . The methoxyethyl group and the carboxamide group could potentially contribute to the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The indole and dihydroisoquinoline rings would contribute to the compound’s rigidity, while the methoxyethyl and carboxamide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the indole ring is known to undergo electrophilic substitution reactions, while the carboxamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. For instance, the methoxyethyl group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-13-12-23-15-19(18-8-4-5-9-20(18)23)22-21(25)24-11-10-16-6-2-3-7-17(16)14-24/h2-9,15H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNDTWPEWYMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

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